4-(dimethylamino)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
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Overview
Description
4-(dimethylamino)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a dimethylamino group at the 4-position and a carboxylic acid group at the 6-position. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-d]pyrimidine core.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced at the 4-position through nucleophilic substitution reactions.
Carboxylation: The carboxylic acid group is introduced at the 6-position through carboxylation reactions, often using carbon dioxide as a reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrrolo[2,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(dimethylamino)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-(dimethylamino)pyridine: Shares the dimethylamino group but has a different core structure.
7-methyl-7H-pyrrolo[2,3-d]pyrimidine: Lacks the dimethylamino and carboxylic acid groups.
6-carboxylic acid pyrimidine derivatives: Similar functional group but different core structure.
Uniqueness
4-(dimethylamino)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is unique due to the combination of its functional groups and core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(dimethylamino)-7-methylpyrrolo[2,3-d]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-13(2)8-6-4-7(10(15)16)14(3)9(6)12-5-11-8/h4-5H,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCVHLAGTASHTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1N=CN=C2N(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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